N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide
Description
N-[(1E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide is a synthetic organic compound featuring a dicyanoethenyl backbone, a 2,5-dimethylpyrrole moiety, and a 4-fluorobenzamide group. The (1E)-configuration denotes the trans arrangement of substituents around the ethenyl double bond, which influences molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c1-11-3-4-12(2)22(11)16(10-20)15(9-19)21-17(23)13-5-7-14(18)8-6-13/h3-8H,1-2H3,(H,21,23)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDKOGFRPKOLO-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=C(C=C2)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=C(C=C2)F)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
Begin with the formation of the 2,5-dimethyl-1H-pyrrole through condensation of suitable aldehydes with ammonia or primary amines under controlled conditions.
Introduce the cyano groups through a nitrile-forming reaction, commonly via cyanation reactions using reagents like potassium cyanide or sodium cyanide under alkaline conditions.
Formation of the Enone Structure:
Create the enone (eth-1-en-1-yl) component through aldol condensation of the nitrile-substituted pyrrole with an appropriate aldehyde or ketone.
Ensure conditions support the formation of the (1E)-configuration to obtain the desired stereoisomer.
Coupling with Fluorobenzamide:
Achieve the final compound by coupling the enone intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine, promoting the formation of the amide bond.
Industrial Production Methods:
Industrially, these reactions are often conducted in large reactors with precise temperature and pH control to maximize yield and purity.
Use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation:
The compound can undergo oxidative transformations, particularly at the pyrrole ring, leading to various oxygenated derivatives.
Common oxidizing agents include permanganate, dichromate, and peroxides under acidic or basic conditions.
Reduction:
Reduction of the cyano groups to primary amines can be achieved using hydrogenation with catalysts like palladium on carbon or borane reagents.
The enone moiety is also susceptible to reduction, typically forming saturated or partially saturated products.
Substitution:
Electrophilic aromatic substitution reactions can occur on the fluorobenzamide ring, with potential for halogenation, nitration, or sulfonation depending on the reagents used (e.g., bromine, nitric acid, or sulfuric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in basic medium, hydrogen peroxide in acidic medium.
Reduction: Palladium on carbon in hydrogen gas, borane-tetrahydrofuran complex.
Substitution: Bromine in acetic acid, concentrated nitric acid.
Major Products Formed:
Oxidation products such as hydroxylated pyrrole derivatives.
Reduced forms of cyano groups leading to primary amines.
Substituted fluorobenzamide derivatives.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Employed in studies of reaction mechanisms and stereochemistry.
Biology:
Investigated for its potential as a ligand in biological assays and protein binding studies.
Medicine:
Explored for its pharmacological properties, particularly in drug design and development.
Industry:
Utilized in the production of specialty chemicals and advanced materials.
Possible applications in the development of new materials for electronics and optoelectronics.
Mechanism of Action
Compared to other cyano-substituted pyrroles, N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide exhibits unique properties due to the presence of the fluorobenzamide group, which can influence its reactivity and biological activity.
Similar compounds include those with variations in the pyrrole substituents or different halogenated benzamide groups.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared below with three analogs (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Substituent Effects on Properties
- The Z/E isomerism also impacts geometry: the E-configuration may favor planar arrangements, optimizing π-π stacking with aromatic biological targets.
- Biological Relevance: The analog in demonstrates that pyrrole-containing benzamides can modulate galactosylation in monoclonal antibodies (mAbs).
- Solubility and Stability: The cyclohexanecarboxamide analog () is non-aromatic, likely improving lipid solubility compared to the fluorobenzamide derivative. However, the fluorine atom in the target compound could enhance metabolic stability by resisting oxidative degradation .
Biological Activity
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- IUPAC Name: N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzamide
- Molecular Formula: C15H12N4F
- Molecular Weight: 296.35 g/mol
- CAS Number: 861209-98-5
The biological activity of this compound appears to be linked to its ability to interact with various cellular pathways:
- Cell Growth Inhibition: The compound has been shown to suppress cell growth in certain cancer cell lines. This effect is likely mediated through the modulation of metabolic pathways that regulate cellular proliferation and survival .
- Increased ATP Production: Research indicates that this compound enhances the glucose uptake rate in cells, leading to increased levels of intracellular adenosine triphosphate (ATP), which is crucial for energy metabolism .
- Impact on Monoclonal Antibody Production: The compound has demonstrated the ability to improve the production of monoclonal antibodies (mAbs) in cell cultures by optimizing cell-specific productivity while maintaining cell viability . This suggests potential applications in biopharmaceutical manufacturing.
Study 1: Effects on Cell Cultures
A study investigated the effects of N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzamide on recombinant Chinese hamster ovary (rCHO) cells. The results indicated:
- Cell Viability: The compound maintained cell viability over extended culture periods.
- mAb Concentration: Final mAb concentrations reached 1,098 mg/L under treatment conditions, which was 1.5-fold higher than control conditions.
| Condition | Final mAb Concentration (mg/L) | Cell-Specific Productivity (pg/cell/day) |
|---|---|---|
| Control | 732 | 7.1 |
| MPPB Added | 1098 | 11 |
Study 2: Structure–Activity Relationship
The structure–activity relationship (SAR) analysis revealed that specific structural components of the compound significantly influence its biological activity. The presence of the 2,5-dimethylpyrrole moiety was identified as a critical element enhancing productivity in mAb production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
